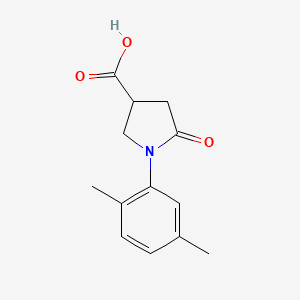

1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8-3-4-9(2)11(5-8)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCROVTQLKXLIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387664 | |

| Record name | 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801681 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

63674-68-0 | |

| Record name | 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 63674-68-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a molecule of interest within the broader class of substituted 5-oxopyrrolidine-3-carboxylic acids. While specific research on this particular compound (CAS 63674-68-0) is limited in publicly available literature, this document synthesizes foundational knowledge from closely related analogues to offer a robust framework for its synthesis, characterization, and potential biological applications. The pyrrolidine scaffold is a well-established pharmacophore, and its derivatives have shown promise in various therapeutic areas, including antimicrobial and anticancer research.[1][2] This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and similar compounds.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₃ | [3] |

| Molecular Weight | 233.263 | [3] |

| Density (Predicted) | 1.259 g/cm³ | [4] |

| Boiling Point (Predicted) | 535.2°C at 760 mmHg | [4] |

| Flash Point (Predicted) | 277.5°C | [4] |

| pKa (Predicted) | Not Available | |

| LogP (Predicted) | 1.65 | [4] |

Synthesis

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is typically achieved through the condensation reaction of a primary amine with itaconic acid.[2] This approach is a versatile and direct method for constructing the pyrrolidinone core with a variety of substituents on the nitrogen atom.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for the specific reactants.

Materials:

-

Itaconic acid

-

2,5-Dimethylaniline

-

Solvent (e.g., water, glacial acetic acid)

-

Standard laboratory glassware for reflux, filtration, and washing

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid in a suitable solvent (e.g., water).

-

Addition of Amine: Add an equimolar amount of 2,5-dimethylaniline to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a suitable solvent (e.g., cold water) to remove any unreacted starting materials.

-

-

Drying: Dry the purified product under vacuum to obtain this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques. Based on data from analogous compounds, the following are expected characterizations.[1][5]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the protons on the pyrrolidinone ring and the dimethylphenyl group.

-

¹³C NMR will confirm the presence of all 13 carbon atoms in the molecule, including the carbonyl carbons of the lactam and carboxylic acid.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the lactam and carboxylic acid, and C-H stretches of the aromatic and aliphatic groups.

-

Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final compound.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, the broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives has demonstrated a range of promising biological effects.

Antimicrobial Activity

Numerous studies have reported the antibacterial and antifungal activities of 5-oxopyrrolidine-3-carboxylic acid derivatives.[1][5][6] The nature of the substituent on the phenyl ring plays a significant role in the antimicrobial potency. It is plausible that this compound could serve as a scaffold for the development of novel antimicrobial agents.

Anticancer Activity

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have also been investigated for their potential as anticancer agents.[2] The mechanism of action is often linked to the inhibition of specific enzymes or signaling pathways involved in cancer cell proliferation and survival. Further investigation into the cytotoxic effects of the title compound on various cancer cell lines would be a logical next step.

Drug Development Pathway

The general pathway for exploring the therapeutic potential of a novel compound like this compound is outlined below.

Caption: A typical drug discovery and development pathway.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. Although specific data for this molecule is scarce, the well-established synthetic routes and the known biological activities of its structural analogues provide a strong foundation for future research. This technical guide offers a comprehensive starting point for scientists and researchers interested in exploring the synthesis, characterization, and therapeutic potential of this and related compounds.

References

-

MDPI. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available from: [Link]

-

PMC - NIH. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available from: [Link]

-

MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available from: [Link]

-

Chemical Technology. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Available from: [Link]

-

PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. Available from: [Link]

-

ResearchGate. A scheme for the formation of 5-oxopyrrolidine-3-carboxylic acid from... Available from: [Link]

Sources

- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. guidechem.com [guidechem.com]

- 5. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

An In-Depth Technical Guide to 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Introduction: The Pyrrolidinone Core in Modern Chemistry

The 5-oxopyrrolidine (also known as the 2-pyrrolidinone or pyroglutamic acid) scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic molecules of significant biological importance.[1][2] Its prevalence stems from its rigid, five-membered lactam ring system which serves as an excellent framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. The compound of interest, this compound, combines this core with a substituted aromatic ring at the N-1 position and a carboxylic acid at the C-3 position. This arrangement presents a versatile platform for further chemical modification, making it a molecule of considerable interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physicochemical properties, a validated synthetic protocol, and a robust analytical workflow for its characterization.

Physicochemical and Structural Characteristics

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. These parameters are critical for designing experiments, predicting solubility, and understanding potential metabolic pathways.

Core Compound Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | IUPAC Naming Conventions[3] |

| CAS Number | 63674-68-0 | Santa Cruz Biotechnology[4] |

| Molecular Formula | C₁₃H₁₅NO₃ | Santa Cruz Biotechnology[4] |

| Molecular Weight | 233.26 g/mol | Santa Cruz Biotechnology[4] |

| Predicted pKa | ~3.5 - 4.5 (Carboxylic Acid) | Based on similar structures[5][6] |

| Predicted Solubility | Sparingly soluble in water; soluble in methanol, DMSO, DMF | Structural Analysis |

Synthesis Protocol: A Validated Approach

The most direct and widely adopted method for synthesizing N-aryl-5-oxopyrrolidine-3-carboxylic acids is the reaction of a primary aniline with itaconic acid.[7][8] This reaction proceeds via a conjugate (Michael) addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular condensation (cyclization) to form the stable five-membered lactam ring.

Experimental Methodology: Synthesis of this compound

Rationale: This one-pot reaction is efficient and leverages readily available starting materials. Water is often used as a green and effective solvent, with the product typically precipitating upon cooling, simplifying initial purification.

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add itaconic acid (6.5 g, 50 mmol).

-

Reaction Initiation: To the flask, add deionized water (80 mL) followed by 2,5-dimethylaniline (6.06 g, 50 mmol).

-

Reflux: Heat the heterogeneous mixture to reflux with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and allowed to proceed for 12-24 hours, or until the starting materials are consumed.[9]

-

Isolation: After the reaction is complete, cool the mixture to room temperature, and then further chill in an ice bath for 1-2 hours to maximize precipitation.

-

Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove any unreacted starting materials or water-soluble impurities.

-

Drying & Characterization: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight. The final product should be a pale solid. The identity and purity of the compound must be confirmed by the analytical methods described below.

Synthesis Workflow Diagram

Caption: Synthetic route for the target compound via condensation.

Analytical Characterization Workflow

Confirming the identity, structure, and purity of a synthesized compound is a cornerstone of scientific integrity. A multi-technique approach is required for unambiguous characterization.

Rationale: Each analytical technique provides orthogonal information. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and elemental composition. HPLC is the gold standard for assessing purity.

Step-by-Step Characterization Protocols

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the synthesized compound.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for acidic compounds.[10]

-

Stationary Phase: C18 reverse-phase column.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Sample Prep: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Validation: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of this peak.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve the carboxylic acid and allow observation of the acidic proton.

-

Expected ¹H NMR Signals: Based on similar structures[1][2], the spectrum should feature:

-

A broad singlet for the carboxylic acid proton (>12 ppm).

-

Signals for the aromatic protons on the dimethylphenyl ring (6.9-7.2 ppm).

-

A multiplet for the proton at C3 of the pyrrolidinone ring (~3.3-3.5 ppm).

-

Multiplets for the diastereotopic protons at C2 and C4 (~2.6-3.0 ppm and ~3.8-4.0 ppm).

-

Two singlets for the two methyl groups on the aromatic ring (~2.2-2.4 ppm).

-

-

Expected ¹³C NMR Signals: Key signals confirming the structure include[1][2]:

-

Two carbonyl carbons (C=O): one for the lactam (~172 ppm) and one for the carboxylic acid (~174 ppm).

-

Aromatic carbons (~125-150 ppm).

-

Pyrrolidinone ring carbons (CH₂ and CH) between ~30-55 ppm.

-

Methyl group carbons (~20 ppm).

-

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and formula.

-

Technique: Electrospray ionization (ESI) is suitable for this polar molecule.

-

Expected Ion: In positive mode, the [M+H]⁺ ion should be observed at m/z 234.27. In negative mode, the [M-H]⁻ ion should be observed at m/z 232.25. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within a few parts per million.

-

General Analytical Workflow Diagram

Caption: Multi-technique workflow for analytical validation.

Conclusion and Future Directions

This compound is a well-defined chemical entity whose synthesis and characterization can be achieved through established and reliable methodologies. The presence of both a modifiable N-aryl group and a C-3 carboxylic acid makes it an attractive building block for creating libraries of novel compounds. Research professionals can use the protocols and data within this guide as a robust starting point for their investigations into the therapeutic or material applications of this promising molecular scaffold. Future work could involve the synthesis of derivatives via the carboxylic acid handle to explore structure-activity relationships in areas like antimicrobial or anticancer research, where the 5-oxopyrrolidine core has already shown significant promise.[7][9]

References

-

Al-Zoubi, M. S., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

-

Zin, G., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Center for Biotechnology Information (PMC). [Link]

-

Zin, G., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]

-

PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. [Link]

-

Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]

-

Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information (PMC). [Link]

-

K S, K., & K, S. (2022). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents. Journal of Cardiovascular Disease Research. [Link]

-

Pranaitytė, G., et al. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. [Link]

-

Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

-

Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]

-

University of Calgary. Carboxylic Acids Nomenclature. [Link]

Sources

- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Carboxylic Acids [colapret.cm.utexas.edu]

- 4. scbt.com [scbt.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]

- 9. mdpi.com [mdpi.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid molecular structure

An In-Depth Technical Guide to 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid: Molecular Structure, Synthesis, and Therapeutic Potential

Abstract

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of a specific derivative, this compound. We will delve into its molecular structure, propose a robust synthetic pathway, and present anticipated analytical characterization data. Furthermore, by drawing parallels with closely related analogues, we will explore its potential applications in drug discovery, particularly in the development of novel antimicrobial and anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of novel heterocyclic compounds.

Introduction: The Significance of the Pyrrolidinone Core

Heterocyclic compounds are foundational to the development of a vast array of therapeutic agents. Among these, the pyrrolidinone ring system, a five-membered lactam, is of particular interest due to its conformational rigidity and ability to present substituents in well-defined spatial orientations. This makes it an ideal scaffold for designing molecules that can interact with high specificity and affinity to biological targets.[1] The 5-oxopyrrolidine-3-carboxylic acid framework, in particular, has been identified as a key building block in the synthesis of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The focus of this guide, this compound, represents a specific exploration of how substitution on the N-phenyl ring can modulate the physicochemical and pharmacological properties of this versatile scaffold.

Molecular Structure and Physicochemical Properties

The fundamental attributes of this compound are summarized below, providing a baseline for its chemical identity.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 63674-68-0 | [4] |

| Molecular Formula | C₁₃H₁₅NO₃ | [4] |

| Molecular Weight | 233.263 g/mol | [4] |

| Canonical SMILES | CC1=CC(=C(C=C1)N2C(CC(C2=O)C(=O)O)C)C | [5] |

| InChI Key | ZVYUEYJQRCOJDI-UHFFFAOYSA-N | [5] |

The molecular structure, depicted below, features a central 5-oxopyrrolidine (also known as a pyroglutamic acid) ring. A 2,5-dimethylphenyl group is attached to the nitrogen atom at position 1, and a carboxylic acid functional group is present at position 3. The stereochemistry at the C3 position is a critical aspect for its biological activity and would be a key consideration in its synthesis.

Figure 2: Proposed synthetic workflow.

Detailed Experimental Protocol

The following protocol is based on similar, documented syntheses and is expected to yield the target compound. [6]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.1 equivalents) and water.

-

Addition of Amine: To this solution, add 2,5-dimethylaniline (1.0 equivalent).

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture.

Mechanistic Insights

The reaction proceeds through a tandem sequence of aza-Michael addition followed by an intramolecular cyclization/amidation. The initial step is the conjugate addition of the nucleophilic amine (2,5-dimethylaniline) to the α,β-unsaturated carbonyl system of itaconic acid. This is followed by an intramolecular nucleophilic attack of the newly formed secondary amine onto one of the carboxylic acid groups, leading to the formation of the five-membered lactam ring upon dehydration. The choice of water as a solvent is not only environmentally benign but also facilitates the reaction without the need for additional catalysts.

Analytical Characterization (Anticipated Data)

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated. [3][7]

Table 2: Anticipated Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | - A broad singlet for the carboxylic acid proton (>12 ppm).- Signals in the aromatic region (around 7-8 ppm) corresponding to the protons of the dimethylphenyl group.- A multiplet for the methine proton at C3 (around 3.3-3.5 ppm).- Multiplets for the methylene protons at C2 and C4 (around 2.6-2.8 ppm and 3.8-4.0 ppm, respectively).- Two singlets for the two methyl groups on the phenyl ring (around 2.1-2.4 ppm). |

| ¹³C NMR (DMSO-d₆) | - Two carbonyl carbon signals for the carboxylic acid and the lactam (around 170-175 ppm).- Aromatic carbon signals (around 115-140 ppm).- Methylene and methine carbon signals of the pyrrolidinone ring (around 30-55 ppm).- Methyl carbon signals (around 15-20 ppm). |

| IR (KBr) | - A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).- Two C=O stretching bands for the carboxylic acid and the lactam (around 1650-1750 cm⁻¹).- N-H stretching will be absent, confirming the formation of the N-substituted product. |

| Mass Spectrometry | - The molecular ion peak [M+H]⁺ at m/z 234.11248. |

Potential Applications in Drug Development

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile starting point for the development of various therapeutic agents. By examining the biological activities of structurally similar compounds, we can infer the potential applications of this compound.

Antimicrobial Activity

Derivatives of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. [3][7]For instance, hydrazone derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown potent inhibition of Staphylococcus aureus, including activity against biofilms. [3]The 2,5-dimethylphenyl substitution in the target molecule may enhance its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes and exert its antimicrobial effects.

Anticancer Activity

The pyrrolidinone core is also present in several anticancer agents. Studies on 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives have revealed potent anticancer activity against lung cancer cell lines (A549). [8]The mechanism of action is often related to the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival. The specific substitution pattern on the N-phenyl ring of this compound could lead to novel interactions with anticancer targets.

Other Potential Therapeutic Areas

The rigid pyrrolidine scaffold is also utilized in the design of enzyme inhibitors and receptor antagonists. For example, pyrrolidine derivatives are key components of DPP-IV inhibitors for the treatment of type 2 diabetes and Factor XIa inhibitors for anticoagulation therapy. [1]Furthermore, modifications of the pyrrolidine core have led to the discovery of potent endothelin receptor antagonists. [9]These examples underscore the broad therapeutic potential of this chemical class.

Future Directions and Conclusion

This compound is a promising, yet underexplored, member of the versatile pyrrolidinone family of compounds. This guide has outlined a clear path for its synthesis and characterization, based on established chemical precedent. The true potential of this molecule lies in its further derivatization and biological evaluation. Future research should focus on:

-

Synthesis and Characterization: Carrying out the proposed synthesis and confirming the structure of the title compound using the analytical techniques outlined.

-

Biological Screening: Evaluating its antimicrobial and anticancer activities against a panel of relevant pathogens and cell lines.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related analogues with variations in the substitution pattern on the phenyl ring to establish clear SAR.

References

-

Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(15), 2870-2881. Retrieved from [Link]

-

Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Retrieved from [Link]

-

Kavaliauskas, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrrolidine Derivatives. Retrieved from [Link]

-

Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3786. Retrieved from [Link]

-

Krikštaponis, K., et al. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - 1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (C13H15NO3) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid from Itaconic Acid

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The described pathway utilizes itaconic acid, a renewable, bio-based platform chemical, and 2,5-dimethylaniline as primary reactants.[1][2] The synthesis proceeds via a robust and efficient cascade reaction, initiated by an aza-Michael addition, followed by an intramolecular cyclization. This document offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a discussion of critical process parameters. It is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis seeking a practical and scientifically grounded understanding of this transformation.

Introduction: The Convergence of Bio-Based Feedstocks and High-Value Heterocycles

The 5-oxopyrrolidine (also known as pyroglutamic acid or 2-pyrrolidone) scaffold is a privileged structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The inherent value of this heterocyclic core drives continuous innovation in its synthesis.

Concurrently, the principles of green chemistry encourage the use of renewable feedstocks to replace petrochemical-derived starting materials. Itaconic acid, a dicarboxylic acid produced through the fermentation of carbohydrates, has been identified by the U.S. Department of Energy as a top value-added chemical from biomass.[2] Its unique structure, featuring an activated carbon-carbon double bond (a Michael acceptor) and two carboxylic acid functionalities, makes it an exceptionally versatile building block for complex molecular architectures.[1][5]

This guide details the synthesis of this compound, a molecule that combines the desirable pyrrolidinone core with a substituted aromatic moiety. The synthetic strategy is a one-pot cascade reaction involving the conjugate addition of 2,5-dimethylaniline to itaconic acid, followed by a thermally driven intramolecular amidation to form the stable five-membered lactam ring. This approach is atom-economical and can be performed under relatively benign conditions, representing an elegant fusion of sustainable chemistry and advanced organic synthesis.

Reaction Mechanism: A Cascade of Aza-Michael Addition and Cyclization

The transformation of itaconic acid and 2,5-dimethylaniline into the target pyrrolidinone is a sequential, two-step process that occurs in a single pot.

-

Aza-Michael Addition: The synthesis initiates with an aza-Michael addition (a type of conjugate addition).[6][7] The nitrogen atom of 2,5-dimethylaniline, acting as a soft nucleophile (Michael donor), attacks the β-carbon of the α,β-unsaturated system in itaconic acid (Michael acceptor).[8] While aromatic amines are generally less reactive than their aliphatic counterparts, thermal energy is sufficient to drive this addition.[9] This step forms a transient N-(2,5-dimethylphenyl)-4-aminobutane-1,2-dicarboxylic acid intermediate.

-

Intramolecular Cyclization (Amidation): The second step is a heat-induced intramolecular condensation. The newly formed secondary amine attacks the proximal carboxylic acid group (at the C1 position of the itaconic backbone). This reaction forms a stable five-membered ring and eliminates a molecule of water, yielding the final this compound product. This cyclization is a key feature of reactions between primary amines and itaconic acid.[5][9]

The overall reaction mechanism is depicted below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

An In-depth Technical Guide to the Spectral Analysis of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

This technical guide provides a comprehensive analysis of the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on the analysis of analogous structures and foundational spectroscopic principles. We will delve into the causality behind spectral features, providing a framework for the characterization of this and similar molecules.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a γ-lactam (or 2-pyrrolidinone) ring, a carboxylic acid functional group, and a substituted aromatic N-phenyl ring.[1] The pyrrolidinone core is a significant scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[2][3] Spectroscopic analysis is crucial for confirming the molecular structure and ensuring purity.

The structural features—a carboxylic acid, a tertiary amide within a five-membered ring, and a 1,2,5-trisubstituted benzene ring—each give rise to characteristic signals in NMR and IR spectroscopy. Understanding these spectral signatures is paramount for unambiguous characterization.

Below is the chemical structure with atoms numbered for the subsequent NMR analysis.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The following predictions are based on data from structurally similar compounds and are referenced for a sample dissolved in DMSO-d₆, a common solvent for this class of molecules.[4][5][6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| COOH | ~12.7 | Broad Singlet | - | The acidic proton of a carboxylic acid is typically found far downfield (>10 ppm) and is often broad due to hydrogen bonding and chemical exchange.[7] Its signal disappears upon D₂O exchange.[7] |

| Ar-H (H9) | ~7.20 | d | ~7.5 | Aromatic proton ortho to a methyl group and meta to the pyrrolidinone substituent. |

| Ar-H (H11) | ~7.15 | s | - | Aromatic proton between the two substituents (N-pyrrolidinone and methyl group). Expected to be a singlet or a narrow doublet. |

| Ar-H (H8) | ~7.10 | d | ~7.5 | Aromatic proton meta to a methyl group and ortho to the pyrrolidinone substituent. |

| N-CH₂ (C5-H₂) | ~3.9-4.1 | m | - | These protons are diastereotopic and adjacent to the chiral center at C3, leading to a complex multiplet. They are deshielded by the adjacent nitrogen atom. |

| CH (C3-H) | ~3.3-3.5 | m | - | This methine proton is at a chiral center and coupled to the adjacent C4 and C2 protons, resulting in a complex multiplet. Data from analogous structures show this proton in a similar region.[4][6] |

| CH₂CO (C4-H₂) | ~2.6-2.8 | m | - | These diastereotopic methylene protons are adjacent to the chiral C3 and coupled to it, resulting in a complex multiplet. |

| Ar-CH₃ (C12-H₃) | ~2.30 | s | - | Methyl group protons on the aromatic ring. |

| Ar-CH₃ (C13-H₃) | ~2.25 | s | - | Methyl group protons on the aromatic ring. |

Expertise & Causality:

-

Solvent Choice: DMSO-d₆ is selected as it effectively dissolves many carboxylic acids and, importantly, its residual water peak does not typically obscure the signals of interest. The acidic COOH proton is clearly observable in this solvent.[7]

-

Diastereotopicity: The presence of a chiral center at C3 renders the protons on the adjacent methylene groups (C4 and C5) diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts, often coupling with each other (geminal coupling) and with the C3 proton (vicinal coupling), leading to complex multiplets rather than simple triplets.

-

Aromatic Region: The substitution pattern on the dimethylphenyl ring breaks its symmetry. The expected pattern is a set of three distinct signals, with coupling observed between adjacent protons. The exact shifts are influenced by the electronic effects of the methyl groups (electron-donating) and the N-pyrrolidinone group (electron-withdrawing and anisotropic effects).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Chemical shifts are sensitive to the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic Acid, C14) | ~174 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this downfield region.[7] |

| C=O (Lactam, C2) | ~172 | The carbonyl carbon of the γ-lactam is also significantly deshielded, appearing slightly upfield from the carboxylic acid carbonyl.[4] |

| Aromatic C (C6, C7, C10) | ~125-138 | The chemical shifts of the substituted aromatic carbons are determined by the attached groups. The carbon attached to nitrogen (C6) will be distinct from those bearing methyl groups (C7, C10). |

| Aromatic CH (C8, C9, C11) | ~118-130 | Unsubstituted aromatic carbons. |

| N-CH₂ (C5) | ~51 | This carbon is directly attached to the nitrogen atom, causing a significant downfield shift.[4] |

| CH (C3) | ~36 | The methine carbon of the pyrrolidinone ring. |

| CH₂CO (C4) | ~34 | The methylene carbon adjacent to the methine. |

| Ar-CH₃ (C12, C13) | ~20-21 | The methyl carbons attached to the aromatic ring typically appear in this region. |

Expertise & Causality:

-

Carbonyl Carbons: Carbonyl carbons are among the most deshielded due to the electronegativity of the oxygen atom. The subtle difference between the lactam and carboxylic acid carbonyls is influenced by the electronic environment (amide vs. acid).

-

Aliphatic Carbons: The carbon shifts in the pyrrolidinone ring follow predictable patterns based on their proximity to the electron-withdrawing nitrogen and carbonyl groups. The C5 carbon, being directly bonded to nitrogen, is the most deshielded of the aliphatic carbons.

Predicted IR Spectral Data

Infrared spectroscopy is an excellent tool for identifying key functional groups based on their vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity/Shape | Notes |

| O-H (Carboxylic Acid) | 2500-3300 | Very Broad, Strong | This is one of the most characteristic bands in IR spectroscopy.[7] Its extreme broadness is due to strong intermolecular hydrogen bonding (dimerization) and it often overlaps with C-H stretching bands.[8][9] |

| C-H (Aromatic) | 3000-3100 | Sharp, Medium | Stretching vibrations for sp² C-H bonds. These peaks are often seen as small, sharp signals on the shoulder of the broad O-H band.[10] |

| C-H (Aliphatic) | 2850-2960 | Sharp, Medium | Stretching vibrations for sp³ C-H bonds from the pyrrolidinone ring and methyl groups. |

| C=O (Carboxylic Acid) | ~1710 | Sharp, Very Strong | The carbonyl stretch of a hydrogen-bonded carboxylic acid dimer is very intense and appears in this region.[7][10] |

| C=O (γ-Lactam) | ~1680-1690 | Sharp, Very Strong | The amide I band (primarily C=O stretch) of a five-membered lactam is also very intense. Its position is slightly lower than a typical acyclic amide due to ring strain. |

| C=C (Aromatic) | 1500-1600 | Medium to Weak | Benzene ring stretching vibrations. |

| C-O (Carboxylic Acid) | 1210-1320 | Strong | Stretching vibration of the C-O single bond in the carboxylic acid group.[9] |

| O-H Bend (Carboxylic Acid) | ~920 | Broad, Medium | Out-of-plane bend for the O-H group of a hydrogen-bonded dimer.[9] |

Expertise & Causality:

-

Hydrogen Bonding: The most dominant feature in the IR spectrum of a carboxylic acid is the incredibly broad O-H stretch. This is a direct consequence of the strong hydrogen bonding that leads to the formation of dimers in the solid or concentrated state, creating a wide range of vibrational energies.[8]

-

Two Carbonyls: The presence of two distinct, strong C=O stretching bands is a key confirmatory feature. The carboxylic acid carbonyl is expected around 1710 cm⁻¹ (dimeric form), while the γ-lactam carbonyl appears at a slightly lower frequency due to the electronic effects of the nitrogen and ring strain.[10] This provides a clear distinction from compounds with only one type of carbonyl group.

Experimental Protocols

To acquire high-quality spectral data, adherence to standardized protocols is essential. The following methodologies represent best practices in the field.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Solvent Selection: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is justified by its excellent solvating power for polar, acidic compounds and the positioning of its residual peak away from most analyte signals.[4][5]

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may be used if necessary.

-

Data Acquisition:

-

Insert the tube into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

(Optional) Perform advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

-

IR Spectroscopy (FTIR-ATR) Protocol

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is critical as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. This is a self-validating step; insufficient contact will result in a weak, low-quality spectrum.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

Workflow and Data Interpretation

The process of spectral characterization follows a logical flow, beginning with data acquisition and culminating in a confirmed molecular structure.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

References

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6637–6647. Retrieved from [Link]

-

JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Rutkauskas, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2456. Retrieved from [Link]

-

Al-Obaid, A. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. Retrieved from [Link]

-

Rutkauskas, K., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3749. Retrieved from [Link]

-

Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. Retrieved from [Link]

-

Phys.org. (2018). Successful synthesis of gamma-lactam rings from hydrocarbons. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. phys.org [phys.org]

- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

Foreword: The Pyrrolidinone Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 5-Oxopyrrolidine Derivatives

The 5-oxopyrrolidine, also known as the 2-pyrrolidinone ring, represents a class of five-membered lactams that have garnered significant attention in the field of drug discovery. This scaffold is not merely a synthetic curiosity; it is a "privileged structure," frequently found in natural products and synthetic pharmaceuticals endowed with a vast array of biological activities.[1][2] Its conformational flexibility and capacity for diverse functionalization at multiple positions allow for the fine-tuning of steric and electronic properties, making it an ideal core for developing novel therapeutic agents.[3] This guide provides a comprehensive overview of the multifaceted biological activities of 5-oxopyrrolidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation.

The Broad Spectrum of Bioactivity: From Microbes to Malignancies

The true value of the 5-oxopyrrolidine scaffold lies in its versatility. Strategic chemical modifications have yielded derivatives with potent antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This section will explore these key therapeutic areas, supported by experimental data and mechanistic insights.

Antimicrobial Activity: A New Front Against Drug Resistance

The rise of multidrug-resistant (MDR) pathogens is a global health crisis, necessitating the discovery of novel antimicrobial agents.[4] 5-Oxopyrrolidine derivatives have emerged as a promising scaffold for developing compounds that target these challenging pathogens, particularly Gram-positive bacteria.[1][4][5]

Key Insights & Causality:

-

Selective Gram-Positive Activity: Many derivatives show potent activity against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Listeria monocytogenes, but little to no activity against Gram-negative pathogens.[1][6] This selectivity suggests a mechanism of action that may involve targeting cellular components or pathways unique to Gram-positive bacteria, such as specific cell wall biosynthesis enzymes or membrane-disrupting interactions.

-

The Role of Nitro-aromatic Moieties: The incorporation of nitro-substituted aromatic or heteroaromatic rings, such as 5-nitrothiophene or 5-nitrofuran, is a recurring theme for potent antibacterial activity.[1][6][7] For instance, a derivative bearing a 5-nitrothiophene substituent (referred to as compound 21 in one study) demonstrated remarkable and selective activity against multidrug-resistant S. aureus strains, including those resistant to linezolid and tedizolid.[1][4][5][8] The nitro group is a strong electron-withdrawing group that can be bioreduced within the bacterial cell to form reactive nitroso and hydroxylamine intermediates, which are highly cytotoxic.

-

Biofilm Disruption: Beyond simple growth inhibition, certain derivatives have shown the ability to disrupt established bacterial biofilms. A 5-nitrothienylhydrazone derivative, for example, was effective in disrupting S. aureus and E. coli biofilms, a critical attribute for treating persistent and chronic infections.[6]

Data Presentation: Antimicrobial Potency

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Derivative | Target Organism(s) | MIC Range (µg/mL) | Reference |

| Hydrazone with 5-nitrothien-2-yl moiety | Multidrug-resistant S. aureus | 1-8 | [1] |

| Hydrazone with benzylidene moiety | S. aureus | 3.9 | [6][7] |

| Hydrazone with 5-nitrofuran-2-yl moiety | S. aureus, L. monocytogenes | 3.90 - 7.80 | [7] |

| Vancomycin (Control) | Linezolid/tedizolid-resistant S. aureus | 1-2 | [1] |

| Cefuroxime (Control) | S. aureus | 7.8 | [6][7] |

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 5-oxopyrrolidine scaffold is a cornerstone in the development of novel anticancer agents.[9] Derivatives have shown structure-dependent cytotoxicity against various cancer cell lines, including lung, breast, and prostate cancer models.[1][10]

Key Insights & Causality:

-

Mechanism of Action - Kinase & Proteasome Inhibition: The anticancer effects of these derivatives are not merely non-specific cytotoxicity. Some have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[3] Another key mechanism involves the inhibition of the proteasome, a cellular machine responsible for degrading proteins.[11] By inhibiting the proteasome, these compounds can induce an accumulation of misfolded proteins, leading to cell cycle arrest and apoptosis. This is the same mechanism employed by the successful multiple myeloma drug Bortezomib.[11]

-

Structural Requirements for Potency: Studies have shown that the presence of a free amino group on the N-1 phenyl ring often leads to more potent anticancer activity with lower cytotoxicity toward non-cancerous cells.[1] The introduction of specific heterocyclic moieties, such as azoles, diazoles, and hydrazones, has been a successful strategy to enhance potency.[1][5] For example, a series of derivatives bearing azole and diazole moieties demonstrated the most potent activity against A549 human lung adenocarcinoma cells.[1][4]

Data Presentation: In Vitro Anticancer Efficacy

| Compound Series | Cell Line | Observation | Reference |

| Azole and diazole derivatives (compounds 18-22) | A549 (Lung) | Exhibited the most potent anticancer activity in the series.[1][4][5] | [1][4][5][12] |

| 2-Hydroxybenzylidene & 2-hydroxynaphthalenylmethylene derivatives (8 & 12) | Various (2D/3D) | Identified as the most cytotoxic agents in the series.[3] | [3] |

| Synthetic 5-oxopyrrolidines (compounds 13 & 14) | RPMI 8226 (MM) | More potent than the natural product hit compound (Hib-ester).[11] | [11] |

| Cisplatin (Positive Control) | A549 (Lung) | Standard chemotherapeutic agent used for comparison.[5] | [5][12] |

Anti-inflammatory and Neuroprotective Roles

Beyond infections and cancer, 5-oxopyrrolidine derivatives show promise in modulating inflammation and protecting the nervous system.

-

Anti-inflammatory Activity: Certain derivatives have been identified as promising inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[2][9][10] These enzymes play a crucial role in tissue remodeling during inflammation and are also implicated in cancer metastasis. By inhibiting MMPs, these compounds can potentially mitigate inflammatory processes.

-

Neuroprotective Effects: In the context of neurodegenerative diseases like Alzheimer's, which are characterized by acetylcholine deficits and oxidative stress, pyrrolidine-2-one derivatives have shown significant neuroprotective potential.[13] They have been shown to reverse cognitive deficits in animal models by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, and by mitigating oxidative stress.[13] Some compounds have demonstrated efficacy comparable to the standard-of-care drug, donepezil.[13]

Experimental Design & Protocols: A Guide to Bioactivity Evaluation

The translation of a synthesized compound into a potential drug candidate is underpinned by robust and reproducible biological evaluation. As a self-validating system, every protocol must include appropriate controls to ensure the data is interpretable and trustworthy.

General Workflow for Bioactivity Screening

The discovery process follows a logical cascade, moving from broad screening to more specific, mechanism-focused assays.

Caption: Bioassay-guided discovery workflow for 5-oxopyrrolidine derivatives.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a test compound.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria in a 96-well plate. The MIC is the lowest concentration that inhibits visible bacterial growth after a set incubation period.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Streak the bacterial strain (e.g., S. aureus ATCC 29213) on an appropriate agar plate and incubate for 18-24 hours at 37°C.

-

Select 3-5 isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Compound Preparation & Serial Dilution:

-

Dissolve the 5-oxopyrrolidine derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.

-

Add 200 µL of the stock compound solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 640 down to 1.25 µg/mL).

-

-

Controls (Self-Validation):

-

Well 11 (Growth Control): Add 100 µL of MHB. This well contains no compound and should show robust bacterial growth.

-

Well 12 (Sterility Control): Add 100 µL of MHB. This well is not inoculated and should remain clear.

-

Positive Drug Control: Run a parallel dilution series with a known antibiotic (e.g., vancomycin) to validate the assay's sensitivity.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to wells 1 through 11.

-

Cover the plate and incubate at 37°C for 16-20 hours.

-

-

Reading Results:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

-

Protocol: Anticancer Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effect of a compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The intensity of the purple color is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the cancer cell line (e.g., A549 lung adenocarcinoma) under standard conditions (e.g., 37°C, 5% CO₂).

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of ~5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Controls (Self-Validation):

-

Vehicle Control: Treat cells with medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This represents 100% cell viability.

-

Positive Control: Treat cells with a known cytotoxic agent (e.g., cisplatin) to confirm the assay is responsive.

-

Blank Control: Wells with medium but no cells to subtract background absorbance.

-

-

Incubation:

-

MTT Addition and Formazan Solubilization:

-

Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for another 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

-

-

Data Acquisition:

-

Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.

-

Calculate cell viability as a percentage relative to the vehicle control. This data can be used to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

-

Mechanistic Pathways: Visualizing the Mode of Action

Understanding how a compound works at a molecular level is crucial for rational drug design. For many 5-oxopyrrolidine derivatives with anticancer properties, a key target is the ubiquitin-proteasome system.

Caption: Inhibition of the 26S proteasome by 5-oxopyrrolidine derivatives.

This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation.[11] This triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately culminating in programmed cell death, or apoptosis.[11] This mechanism is particularly effective in cancer cells like those in multiple myeloma, which produce large amounts of protein and are thus more sensitive to proteasome inhibition.[11]

Conclusion and Future Directions

The 5-oxopyrrolidine scaffold is a testament to the power of heterocyclic chemistry in addressing complex medical challenges. The diverse biological activities, spanning from potent antimicrobial and anticancer effects to anti-inflammatory and neuroprotective properties, confirm its status as a privileged structure in medicinal chemistry. The research clearly indicates that strategic modifications—such as the inclusion of nitro-aromatic groups for antimicrobial potency or free amino groups for enhanced anticancer efficacy—are key to unlocking therapeutic potential.

Future research should focus on elucidating the precise molecular targets for many of these derivatives, moving beyond phenotypic screening to target-based discovery. Advanced studies on pharmacokinetics (ADME) and in vivo efficacy in relevant animal disease models are the logical next steps to translate these promising scaffolds from the laboratory to the clinic.

References

-

Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]

-

Synthesis and antibacterial activity of novel 3-substituted 1-(2-methyl-5- nitrophenyl)-5-oxopyrrolidine derivatives. (n.d.). Kaunas University of Technology. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). ResearchGate. [Link]

-

Mickevičius, V., Kairytė, K., Grybaitė, B., Sapijanskaitė-Banevič, B., & Kavaliauskas, P. (2022). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Molecules, 27(19), 6599. [Link]

-

Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl. [Link]

-

Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Semantic Scholar. [Link]

-

Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

-

Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

-

The antimicrobial activity of 5-oxopyrrolidine derivative 21 against... (n.d.). ResearchGate. [Link]

-

Petrikaite, V., et al. (2023). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Molecules, 28(7), 3045. [Link]

-

Dougall, I. C., & Unitt, J. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Sygnature Discovery. [Link]

-

Biochemical Evaluation of potential antibacterial activities of (2,6-Diethylphenyl)-5-Oxopyrolidine Derivatives via in-silico study. (n.d.). RUN Repository. [Link]

-

Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. (2022). PubMed Central. [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. [Link]

-

Rodríguez-Pólit, C., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(14), 4490. [Link]

-

Rodríguez-Pólit, C., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PubMed Central. [Link]

-

The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on... (n.d.). ResearchGate. [Link]

-

Mickevičius, V., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(19), 6599. [Link]

-

From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. (2022). National Institutes of Health. [Link]

-

Mickevičius, V., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(11), 2955. [Link]

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2023). PubMed. [Link]

Sources

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

Abstract

The 5-oxopyrrolidine-3-carboxylic acid core, a captivating heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry. This guide provides a comprehensive exploration of its discovery, historical evolution, and the synthetic methodologies that have unlocked its therapeutic potential. We will delve into the foundational chemistry that first brought this scaffold to light and trace its journey to becoming a privileged structure in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important class of compounds.

Genesis of a Scaffold: The Intersection of Industrial and Natural Product Chemistry

The story of substituted 5-oxopyrrolidine-3-carboxylic acids is not one of a singular, sudden discovery, but rather the convergence of two distinct streams of chemical inquiry: the industrial chemistry of itaconic acid and the rich history of the naturally occurring amino acid, pyroglutamic acid.

The Foundational Reaction: Itaconic Acid and Primary Amines

The fundamental synthetic route to the N-substituted 5-oxopyrrolidine-3-carboxylic acid core has its roots in the mid-20th century. Early investigations into the reactions of itaconic acid, a dicarboxylic acid produced by the fermentation of carbohydrates, revealed its propensity to undergo a tandem aza-Michael addition and cyclization with primary amines.[1] This reaction, often carried out under thermal conditions, provides a direct and efficient pathway to the pyrrolidinone ring system.

The reaction of itaconic acid with primary amines is known to form 4-carboxypyrrolidones through the addition of the amine to the unsaturated side chain.[2] This foundational reaction allows for the introduction of a wide array of substituents at the N-1 position, a key handle for modulating the biological activity of the resulting compounds.[3]

A Tale of Two Isomers: The Influence of Pyroglutamic Acid

While the 3-carboxylic acid isomer's origins are rooted in synthetic chemistry, its structural relative, 5-oxopyrrolidine-2-carboxylic acid, commonly known as pyroglutamic acid, is a ubiquitous natural product.[4] Derived from the cyclization of glutamic acid or glutamine, pyroglutamic acid has been a subject of study since its discovery in 1882.[4]

The extensive use of pyroglutamic acid as a chiral precursor in the asymmetric synthesis of bioactive natural products and pharmaceuticals since the 1980s has undoubtedly cast a long and influential shadow on the development of its 3-carboxylic acid counterpart.[5][6][7][8][9] The inherent drug-like properties of the pyrrolidinone ring, its conformational rigidity, and the presence of key functional groups for further derivatization, all established through decades of research on pyroglutamic acid, provided a strong rationale for exploring the therapeutic potential of the isomeric 5-oxopyrrolidine-3-carboxylic acid scaffold.

Modern Synthetic Strategies: Expanding Chemical Diversity

Building upon the foundational itaconic acid chemistry, modern synthetic organic chemistry has introduced a plethora of methods to create diverse libraries of substituted 5-oxopyrrolidine-3-carboxylic acids for drug discovery programs.

Core Synthesis and N-Substituent Variation

The primary route to the core structure remains the reaction of a primary amine with itaconic acid.[3] A general synthetic scheme involves refluxing the appropriate amine and itaconic acid in a suitable solvent such as water or acetic acid.[3] This straightforward approach allows for the incorporation of a vast array of N-substituents, including aromatic, heterocyclic, and aliphatic moieties, which has been a primary focus for modulating the biological activity of these compounds.[5]

Experimental Protocol: General Synthesis of N-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of the desired primary amine in a suitable solvent (e.g., water, glacial acetic acid).

-

Addition of Itaconic Acid: To the stirred solution, add 1.1 equivalents of itaconic acid.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired N-substituted 5-oxopyrrolidine-3-carboxylic acid.

Derivatization of the 3-Carboxylic Acid Moiety

The carboxylic acid at the C-3 position serves as a versatile handle for further chemical modifications, leading to a wide range of derivatives with diverse pharmacological profiles. Common derivatizations include:

-

Esterification: Conversion of the carboxylic acid to its corresponding ester, often with methanol in the presence of a catalytic amount of sulfuric acid.[10]

-

Amide Formation and Hydrazide Synthesis: The ester can then be reacted with hydrazine monohydrate to yield the corresponding carbohydrazide.[10] These hydrazides are key intermediates for the synthesis of hydrazones, azoles, and diazoles through condensation reactions with various aldehydes, ketones, and dicarbonyl compounds.[3][11]

A Scaffold of Diverse Biological Promise

The true value of the substituted 5-oxopyrrolidine-3-carboxylic acid scaffold lies in the broad spectrum of biological activities exhibited by its derivatives. The ability to readily modify the substituents at both the N-1 and C-3 positions allows for fine-tuning of the molecule's properties to target a variety of biological processes.

Antimicrobial and Antifungal Activity